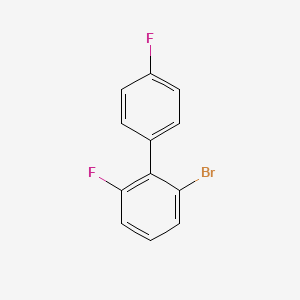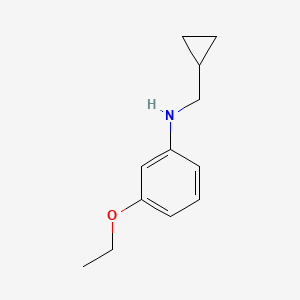
N-(cyclopropylmethyl)-3-ethoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-3-ethoxyaniline: is an organic compound that features a cyclopropylmethyl group attached to the nitrogen atom of an aniline ring, with an ethoxy group at the 3-position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-3-ethoxyaniline typically involves the following steps:
Formation of Cyclopropylmethylamine: This can be achieved through the reaction of cyclopropylmethyl bromide with ammonia or a primary amine under basic conditions.
Ethoxylation of Aniline:
Coupling Reaction: The final step involves coupling the cyclopropylmethylamine with the ethoxyaniline derivative. This can be done using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-3-ethoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of cyclopropylmethyl-3-ethoxyaniline.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. For example, treatment with strong nucleophiles like sodium hydride can replace the ethoxy group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride, alkyl halides, and aryl halides.
Major Products
Oxidation: Quinones, nitroso derivatives.
Reduction: Cyclopropylmethyl-3-ethoxyaniline.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
N-(cyclopropylmethyl)-3-ethoxyaniline has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: It can be used in the development of novel polymers and materials with unique mechanical and chemical properties.
Biological Studies: The compound can be used as a probe to study the interactions of cyclopropylmethyl groups with biological macromolecules.
Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-3-ethoxyaniline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The cyclopropylmethyl group can enhance the binding affinity and selectivity of the compound for its target, leading to improved pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
N-(cyclopropylmethyl)-aniline: Lacks the ethoxy group, which may result in different chemical and biological properties.
N-(cyclopropylmethyl)-3-methoxyaniline: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and interactions.
N-(cyclopropylmethyl)-4-ethoxyaniline: The ethoxy group is at the 4-position, which can lead to different steric and electronic effects.
Uniqueness
N-(cyclopropylmethyl)-3-ethoxyaniline is unique due to the presence of both the cyclopropylmethyl and ethoxy groups, which can impart distinct chemical and biological properties. The specific positioning of the ethoxy group at the 3-position can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-3-ethoxyaniline |
InChI |
InChI=1S/C12H17NO/c1-2-14-12-5-3-4-11(8-12)13-9-10-6-7-10/h3-5,8,10,13H,2,6-7,9H2,1H3 |
InChI Key |
RREOYZLRQAJWGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)NCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


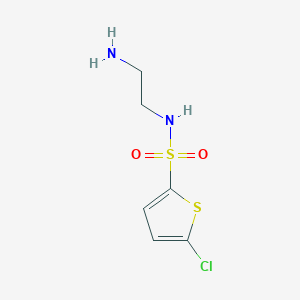
![2-{[(3,4-Dichlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13251197.png)
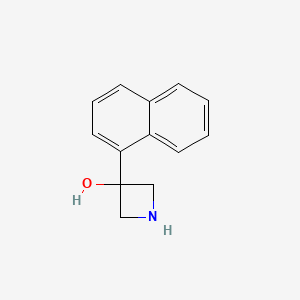
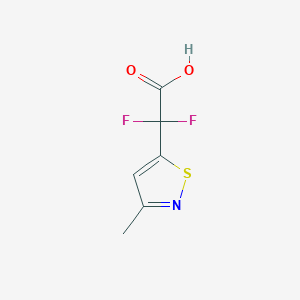

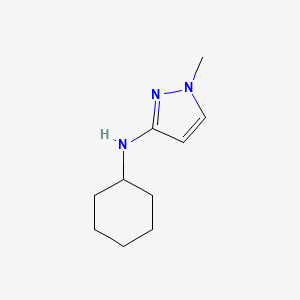
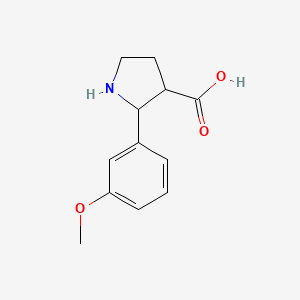

amine](/img/structure/B13251232.png)

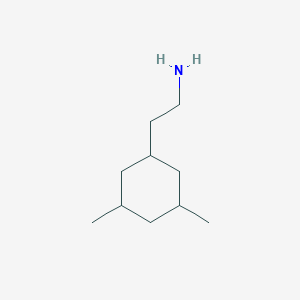
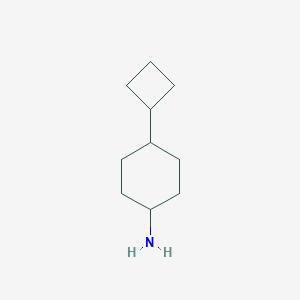
![7-ethyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13251255.png)
